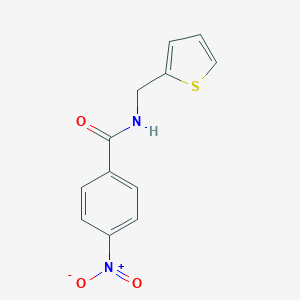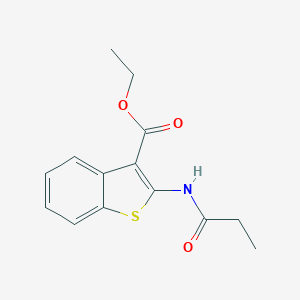![molecular formula C30H30N4O2S B458340 3,3'-sulfanediylbis{N-[4-(phenylamino)phenyl]propanamide}](/img/structure/B458340.png)
3,3'-sulfanediylbis{N-[4-(phenylamino)phenyl]propanamide}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two anilinophenyl groups and a thiaheptanediamide backbone. Its molecular formula is C28H26N4O2S, and it has a molecular weight of approximately 482.6 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide typically involves the reaction of 4-anilinophenylamine with a thiaheptanediamide precursor. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature range and pH level to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to ensure consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the anilinophenyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic or neutral medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
N,N’-bis(4-anilinophenyl)succinamide: Similar structure but with a succinamide backbone instead of thiaheptanediamide.
N,N’-bis(4-anilinophenyl)-1,4-diazabutadiamide: Contains a diazabutadiamide backbone, offering different chemical properties.
Uniqueness
N,N’-bis(4-anilinophenyl)-4-thiaheptanediamide is unique due to its thiaheptanediamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C30H30N4O2S |
|---|---|
分子量 |
510.7g/mol |
IUPAC名 |
3-[3-(4-anilinoanilino)-3-oxopropyl]sulfanyl-N-(4-anilinophenyl)propanamide |
InChI |
InChI=1S/C30H30N4O2S/c35-29(33-27-15-11-25(12-16-27)31-23-7-3-1-4-8-23)19-21-37-22-20-30(36)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-18,31-32H,19-22H2,(H,33,35)(H,34,36) |
InChIキー |
MUPVTISAIZAGPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCSCCC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCSCCC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-bromophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B458266.png)
![methyl 4-(4-sec-butylphenyl)-2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B458269.png)
![1-[3-(4-Tert-butylphenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B458270.png)
![Isopropyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B458271.png)



![Propyl 4-(4-cyclohexylphenyl)-2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B458277.png)

![1-[3-(4-Bromophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B458279.png)
